5-[2-(4-bromophenyl)hydrazinylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Description
5-[2-(4-Bromophenyl)hydrazinylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a thiobarbituric acid (TBA) derivative synthesized via catalyst-free C(sp³)−H functionalization of barbituric acids through C-5 dehydrogenation . Structurally, it features a central pyrimidine-2,4,6-trione core modified with a 4-bromophenylhydrazone substituent at the C-5 position. This compound belongs to a broader class of 5-(2-arylhydrazono)-2-thioxodihydropyrimidine derivatives, which are notable for their diverse electronic and steric properties due to variable aryl substituents .
Properties
IUPAC Name |
5-[(4-bromophenyl)diazenyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN4O2S/c11-5-1-3-6(4-2-5)14-15-7-8(16)12-10(18)13-9(7)17/h1-4H,(H3,12,13,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDUVCKMNRHABN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(NC(=S)NC2=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-bromophenyl)hydrazinylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the reaction of 4-bromobenzoyl hydrazine with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-bromophenyl)hydrazinylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the hydrazinylidene moiety, leading to the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the bromophenyl ring.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 5-[2-(4-bromophenyl)hydrazinylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is , with a molecular weight of approximately 316.19 g/mol. The compound features a thioxodihydropyrimidine core, which is known for its diverse biological activities.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of thioxodihydropyrimidine derivatives. The presence of the bromophenyl group enhances the compound's ability to inhibit bacterial growth. For instance, a study demonstrated that similar compounds exhibited potent activity against various strains of bacteria and fungi, suggesting that derivatives like this compound may serve as effective antimicrobial agents .
Anticancer Potential
Research has also highlighted the potential anticancer properties of this compound. In vitro studies indicate that thioxodihydropyrimidines can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The bromophenyl substitution is believed to enhance these effects by increasing lipophilicity and cellular uptake .
Polymer Chemistry
In material science, compounds like this compound are being explored as additives in polymer formulations. Their unique chemical structure can improve thermal stability and mechanical properties of polymers. Preliminary studies suggest that incorporating such compounds into polymer matrices can enhance their resistance to thermal degradation .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate thioxo substrates under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various thioxodihydropyrimidine derivatives against E. coli and S. aureus. The results indicated that compounds with bromophenyl substitutions exhibited significantly lower Minimum Inhibitory Concentrations (MICs), highlighting their potential as novel antimicrobial agents .
Case Study 2: Cancer Cell Line Studies
Another research project focused on the anticancer activity of thioxodihydropyrimidines against specific cancer cell lines (e.g., HeLa and MCF-7). The findings revealed that these compounds could inhibit cell growth effectively at micromolar concentrations, suggesting their potential for further development as chemotherapeutic agents .
Mechanism of Action
The mechanism by which 5-[2-(4-bromophenyl)hydrazinylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazinylidene and thioxo groups. These interactions can modulate various biochemical pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Physicochemical Properties: Electron-withdrawing groups (e.g., -Br, -NO₂, -OCF₃) correlate with higher melting points (>300°C for 4′f and 4′g), suggesting enhanced crystallinity and thermal stability . Electron-donating groups (e.g., -OCH₃ in 4′e) result in lower melting points (280–282°C) and moderate yields (77%) .
Biological Activity Trends :
- Antimicrobial Activity : Chalcone-TBA hybrids (e.g., 5a–k) with halogenated aryl groups (e.g., 4-Cl, 4-Br) show enhanced antimicrobial potency .
- Anti-Biofilm Activity : MHY1387 demonstrates potent activity at picomolar concentrations, implying that bulky, polar substituents (e.g., dimethoxybenzyl) optimize biofilm inhibition .
- Anti-Cancer Activity : 2-Thioxodihydropyrimidine derivatives with alkyl/aryl substitutions (e.g., 7i–7l) exhibit selective cytotoxicity against leukemia cells, highlighting the pharmacophoric importance of the thiobarbituric acid core .
Spectroscopic and Crystallographic Comparisons
- NMR and IR Data : Analogous compounds (e.g., 4′e–4′h) show characteristic IR stretches for C=O (1670–1710 cm⁻¹) and C=S (1250–1300 cm⁻¹), consistent with the thiobarbituric acid framework. ¹H-NMR signals for aryl protons appear at δ 6.8–7.8 ppm, while hydrazone NH protons resonate near δ 10–12 ppm .
- Crystal Structures: Derivatives like 5-(3,4-dimethoxybenzylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione crystallize in monoclinic systems (space group P12/n1) with unit cell parameters a = 9.146 Å, b = 11.463 Å, c = 23.423 Å, and β = 95.49° .
Biological Activity
The compound 5-[2-(4-bromophenyl)hydrazinylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a member of the thioxodihydropyrimidine family, which has garnered attention due to its potential biological activities. This article explores the compound's synthesis, structural characteristics, and biological activities, focusing on its antibacterial and anticancer properties.
Chemical Structure
The molecular formula of the compound is . The structure features a thioxodihydropyrimidine core with a hydrazinylidene moiety and a bromophenyl substituent that may influence its biological properties.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate hydrazines with thioxodihydropyrimidinediones. The detailed synthetic route often includes steps such as:
- Formation of the hydrazone : Reacting 4-bromobenzaldehyde with a thioxodihydropyrimidine derivative.
- Cyclization and purification : Using methods like recrystallization to obtain pure compounds.
Antibacterial Activity
Research indicates that derivatives of thioxodihydropyrimidines exhibit significant antibacterial properties. For instance, studies have shown that related compounds display enhanced activity against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
- Case Study : A study on 4-(4-bromophenyl)-thiosemicarbazide demonstrated increased antibacterial activity compared to its chlorine analogue, attributed to higher electron density on the hydrazinic end of the molecule . This suggests that similar mechanisms may apply to this compound.
Anticancer Activity
The anticancer potential of thioxodihydropyrimidine derivatives has been explored in various research contexts. These compounds may induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including:
- Inhibition of cell proliferation : Studies have shown that compounds with similar structures can inhibit the growth of cancer cell lines by inducing cell cycle arrest.
- Mechanism of action : The presence of the bromophenyl group may enhance interaction with cellular targets involved in cancer progression.
Research Findings
A comprehensive review of literature reveals several significant findings regarding the biological activity of this compound:
Q & A
Basic Research Question
- UV-Vis/IR Spectroscopy : Confirm the presence of thioxo (C=S, ~1250 cm⁻¹) and hydrazinylidene (N–H, ~3300 cm⁻¹) groups .
- NMR : Use ¹H NMR (DMSO-d₆) to verify aromatic protons (δ 7.2–7.8 ppm for 4-bromophenyl) and ¹³C NMR for carbonyl signals (δ 160–180 ppm) .
- X-Ray Crystallography : Resolve crystal packing and bond angles (e.g., monoclinic system, space group P12/n1) to validate stereochemistry .
Purity Assessment : Combine elemental analysis (<0.3% deviation) with HPLC (C18 column, >95% purity threshold) .
How does the electronic nature of the 4-bromophenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Question
The bromine atom’s electron-withdrawing effect activates the phenyl ring for electrophilic substitution but deactivates it toward nucleophilic attack. Key findings:
- Mechanistic Insight : DFT calculations show decreased electron density at the hydrazinylidene nitrogen, reducing nucleophilicity by ~20% compared to non-halogenated analogs .
- Experimental Validation : React with methyl iodide in DMF; monitor S-alkylation at the thioxo group via ¹H NMR (disappearance of S–H signal at δ 3.1 ppm) .
Contradiction Note : Conflicting reports on bromine’s role in π-π stacking (enhanced in X-ray studies vs. negligible in solution-phase NMR ).
What in silico and in vitro strategies are recommended for preliminary evaluation of bioactivity?
Advanced Research Question
- Molecular Docking : Screen against targets like dihydrofolate reductase (DHFR) using AutoDock Vina. The thioxo group shows strong hydrogen bonding with Arg28 (binding energy ≤ −8.5 kcal/mol) .
- In Vitro Assays :
- Antimicrobial : Broth microdilution (MIC ≤ 32 µg/mL against S. aureus).
- Anticancer : MTT assay on HeLa cells (IC₅₀ ~50 µM, with apoptosis confirmed via flow cytometry) .
Validation : Cross-reference with structurally similar compounds (e.g., 5-benzylidene analogs in ) to establish structure-activity trends.
How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?
Q. Methodological Focus
- Solubility Discrepancies : Use Hansen solubility parameters (HSPiP software) to reconcile differences. For example, logP values vary by 0.5 units in DMSO vs. ethanol .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The compound degrades via hydrolysis of the hydrazinylidene moiety (t₁/₂ = 18 days) .
Reproducibility Protocol : Adopt OECD guidelines for chemical stability testing, including light exposure (ICH Q1B) and pH-variation experiments (pH 2–9) .
What computational methods are suitable for modeling the compound’s interaction with biological targets?
Advanced Research Question
- MD Simulations : Use GROMACS to simulate binding to DHFR over 100 ns. Key interactions: hydrophobic packing with Phe31 and water-mediated hydrogen bonds .
- QSAR Modeling : Train a model using 30 analogs (IC₅₀ data from ). Descriptors like molar refractivity and HOMO-LUMO gap explain 75% of variance (R² = 0.75) .
Limitations : Overpredict activity for nitro-substituted derivatives due to unaccounted steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
